![molecular formula C9H18ClNO2 B6164922 tert-butyl (3S)-pyrrolidine-3-carboxylate hydrochloride CAS No. 2241577-71-7](/img/structure/B6164922.png)
tert-butyl (3S)-pyrrolidine-3-carboxylate hydrochloride
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Overview
Description
“tert-butyl (3S)-pyrrolidine-3-carboxylate hydrochloride” is a chemical compound with the molecular formula C10H19NO3 . It is a derivative of pyrrolidine, which is a cyclic amine. The tert-butyl group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules .
Synthesis Analysis
The synthesis of tert-butyl (3S)-pyrrolidine-3-carboxylate hydrochloride could potentially involve the reaction of glycine and ethyl tert-butyl ester under the catalysis of acid . The tert-butyl glycinate produced can then react with an amino protective agent to generate N-protected tert-butyl glycinate .Molecular Structure Analysis
The molecular structure of “tert-butyl (3S)-pyrrolidine-3-carboxylate hydrochloride” consists of a pyrrolidine ring, a carboxylate group, and a tert-butyl group . The average mass of the molecule is 201.263 Da and the monoisotopic mass is 201.136490 Da .Chemical Reactions Analysis
The tert-butyl group in the molecule can undergo various chemical reactions. For instance, it can be oxidized to form primary alcohols . It can also undergo SN1 reactions, where the corresponding alcohol reacts with a hydrogen halide to form an alkyl halide .Safety and Hazards
Future Directions
The tert-butyl group is being recognized as a potential functional group in strategic synthetic planning for complex molecular architectures . This suggests that “tert-butyl (3S)-pyrrolidine-3-carboxylate hydrochloride” and similar compounds could have significant applications in the future, particularly in the field of organic synthesis.
Mechanism of Action
Target of Action
Tert-butyl (3S)-pyrrolidine-3-carboxylate hydrochloride, also known as tert-butyl esters, are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis . .
Mode of Action
The mode of action of tert-butyl (3S)-pyrrolidine-3-carboxylate hydrochloride is primarily through its role as a protecting group in organic synthesis . It is used for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This compound can be deprotected using aqueous phosphoric acid, an environmentally benign, selective, and mild reagent .
Biochemical Pathways
The tert-butyl group has unique reactivity patterns that are utilized in various chemical transformations. It is relevant in nature and has implications in biosynthetic and biodegradation pathways . .
Result of Action
The result of the action of tert-butyl (3S)-pyrrolidine-3-carboxylate hydrochloride is the successful introduction of the tert-butoxycarbonyl group into various organic compounds . This allows for the protection of certain functional groups during synthetic processes .
Action Environment
The action of tert-butyl (3S)-pyrrolidine-3-carboxylate hydrochloride can be influenced by environmental factors. For instance, the deprotection process can be facilitated by the use of a mild reagent like aqueous phosphoric acid . .
properties
IUPAC Name |
tert-butyl (3S)-pyrrolidine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-9(2,3)12-8(11)7-4-5-10-6-7;/h7,10H,4-6H2,1-3H3;1H/t7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUUCHCTXOIYMN-FJXQXJEOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCNC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1CCNC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (3S)-pyrrolidine-3-carboxylate hydrochloride | |
CAS RN |
2241577-71-7 |
Source
|
Record name | tert-butyl (3S)-pyrrolidine-3-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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